molecular formula C19H25N3O2S B398892 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide CAS No. 352441-71-5

2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B398892
CAS No.: 352441-71-5
M. Wt: 359.5g/mol
InChI Key: QDOCKAJYKHIDRL-UHFFFAOYSA-N
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Description

2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide typically involves the reaction of unsymmetric thioureas with maleic acid derivatives. The regioselectivity of this reaction is influenced by factors such as solvent polarity and the type of maleic acid derivative used .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide has been studied for its potential applications in medicinal chemistry. It exhibits a broad range of biological activities, making it a valuable scaffold for drug development. Research has shown its potential as an anti-inflammatory, antiviral, and anticancer agent .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity and interacting with cellular receptors.

Comparison with Similar Compounds

Similar compounds in the thiazolidine family include 2-(2-cyclohexylimino-4-oxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid and other substituted thiazolidines. What sets 2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(2,6-dimethylphenyl)acetamide apart is its unique substitution pattern, which contributes to its distinct biological activities .

Properties

CAS No.

352441-71-5

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5g/mol

IUPAC Name

2-(2-cyclohexylimino-4-oxo-1,3-thiazolidin-5-yl)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C19H25N3O2S/c1-12-7-6-8-13(2)17(12)21-16(23)11-15-18(24)22-19(25-15)20-14-9-4-3-5-10-14/h6-8,14-15H,3-5,9-11H2,1-2H3,(H,21,23)(H,20,22,24)

InChI Key

QDOCKAJYKHIDRL-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC(=NC3CCCCC3)S2

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N=C(S2)NC3CCCCC3

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)N=C(S2)NC3CCCCC3

Origin of Product

United States

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